molecular formula C17H26BrNSi B1585767 4-bromo-1-(triisopropylsilyl)-1H-indole CAS No. 412048-44-3

4-bromo-1-(triisopropylsilyl)-1H-indole

Cat. No.: B1585767
CAS No.: 412048-44-3
M. Wt: 352.4 g/mol
InChI Key: ZXHMUQVMGJYGAV-UHFFFAOYSA-N
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Description

4-Bromo-1-(triisopropylsilyl)-1H-indole is a chemical compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom at the 4-position and a triisopropylsilyl group at the 1-position of the indole ring. The triisopropylsilyl group is a bulky protecting group commonly used in organic synthesis to protect reactive sites during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(triisopropylsilyl)-1H-indole typically involves the bromination of 1-(triisopropylsilyl)-1H-indole. The reaction is carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions are usually mild, and the reaction is completed within a few hours at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(triisopropylsilyl)-1H-indole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or the triisopropylsilyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are employed.

Major Products Formed

    Substitution Reactions: Substituted indoles with various functional groups at the 4-position.

    Oxidation Reactions: Oxidized indole derivatives.

    Reduction Reactions: De-brominated or de-silylated indoles.

Scientific Research Applications

4-Bromo-1-(triisopropylsilyl)-1H-indole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of indole-based biological pathways and as a building block for the synthesis of biologically active molecules.

    Medicine: It serves as a precursor for the development of pharmaceutical compounds with potential therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-1-(triisopropylsilyl)-1H-indole involves its interaction with various molecular targets and pathways. The triisopropylsilyl group acts as a protecting group, preventing unwanted reactions at the 1-position of the indole ring. The bromine atom at the 4-position can participate in substitution reactions, allowing for the introduction of various functional groups. These modifications can alter the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-indole: Lacks the triisopropylsilyl group, making it less bulky and more reactive at the 1-position.

    1-(Triisopropylsilyl)-1H-indole: Lacks the bromine atom, making it less reactive in substitution reactions at the 4-position.

    4-Chloro-1-(triisopropylsilyl)-1H-indole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

Uniqueness

4-Bromo-1-(triisopropylsilyl)-1H-indole is unique due to the presence of both the bromine atom and the triisopropylsilyl group. This combination allows for selective reactions at the 4-position while protecting the 1-position, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(4-bromoindol-1-yl)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BrNSi/c1-12(2)20(13(3)4,14(5)6)19-11-10-15-16(18)8-7-9-17(15)19/h7-14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHMUQVMGJYGAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BrNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383792
Record name 4-bromo-1-(triisopropylsilyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412048-44-3
Record name 4-bromo-1-(triisopropylsilyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The NaH 60% dispersion in oil (0.94 g, 23.4 mmol) was added to a solution of 4-bromoindole (3.07 g, 15.6 mmol) and triisopropylsilyl chloride (3.62 g, 18.8 mmol) in CH2Cl2 (50 mL) and DMF (2 mL). The reaction was stirred at room temperature for 1 h and quenched with water. The insoluble material was filtered off and the solvent was removed. Purification by column chromatography (SiO2, CH2Cl2/heptane 1:4) yielded 3.44 g (63%) of the title compound: 1H NMR (CDCl3) δ 7.42–6.63 (m, 5 H), 1.66 (sept, J=8 Hz, 3 H), 1.10 (d, J=8 Hz, 18H; MS (ESI) 354.4 (M+H)+; Purity (HPLC) >95%.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
3.07 g
Type
reactant
Reaction Step One
Quantity
3.62 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
63%

Synthesis routes and methods II

Procedure details

To a solution of the indole of Step 1 (8.9 g, 45 mmol) in DMF (150 mL) at 0° C. was added portionwise NaH (2.2 g, 55 mmol, 60% in oil). The reaction mixture was stirred for 30 minutes at 0° C. and triisopropylsilyl chloride (10.5 g, 55 mmol) was added. The reaction mixture was stirred for 30 minutes and 400 mL of Et2O was added. The reaction was quenched with saturated aqueous NH4Cl and extracted with Et2O. The combined organic layers were washed with water and brine, dried over Na2SO4 and concentrated. The residue was purified by silica gel chromatography eluted with 100% Hexanes to provide 16 g of the title compound as a white solid.
Quantity
8.9 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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